Fenbutatin oxide

Description

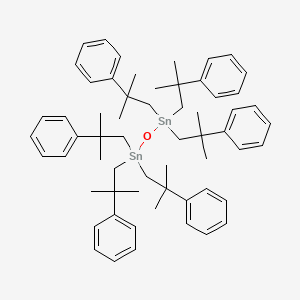

This compound is an organotin acaricide.

Miticide for use on fruit and vegetable crops Hexakis(2-methyl-2-phenylpropyl)distannoxane belongs to the family of Cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety.

Properties

IUPAC Name |

tris(2-methyl-2-phenylpropyl)-tris(2-methyl-2-phenylpropyl)stannyloxystannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXINJBQVZWYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H78OSn2 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032391 | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fenbutatin oxide is a white crystalline solid with a mild odor., White solid; [Merck Index], Solid | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5276 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235-240 °C @ 0.05 mm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility @ 23 °C: 6 g/l acetone; 140 g/l benzene; 380 g/l dichloromethane., Very slightly soluble in aliphatic hydrocarbons and mineral oils., In water, 0.0127 mg/l at 20 °C., 1.27e-05 mg/mL at 20 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.42 g/cu cm | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.8X10-11 mm Hg @ 25 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crytalline powder | |

CAS No. |

13356-08-6 | |

| Record name | FENBUTATIN OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18148 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenbutatin oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13356-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbutatin oxide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013356086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, 1,1,1,3,3,3-hexakis(2-methyl-2-phenylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenbutatin oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(tris(2-methyl-2-phenylpropyl)tin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUTATIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSV4C2L4E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138-139 °C, 138 °C | |

| Record name | FENBUTATIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexakis(2-methyl-2-phenylpropyl)distannoxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

fenbutatin oxide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Fenbutatin Oxide

Executive Summary

This compound is an organotin acaricide that functions as a highly specific and potent inhibitor of mitochondrial F1Fo-ATP synthase. Its mechanism of action involves the direct binding to the F0 subunit of this enzyme complex, effectively blocking the proton translocation required for ATP synthesis. This disruption of oxidative phosphorylation leads to a rapid depletion of cellular energy, resulting in paralysis and death of the target mite species. This guide provides a detailed examination of the biochemical pathways, molecular interactions, and experimental methodologies used to characterize the action of this compound.

Introduction to this compound

This compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a non-systemic acaricide with contact and stomach action.[1] It has been widely utilized in agriculture to control a broad spectrum of phytophagous mites on various crops, including fruit trees, nuts, and ornamentals.[2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 12B, it is recognized as an inhibitor of mitochondrial ATP synthase.[3] Its unique mode of action and low risk of cross-resistance with other acaricide classes have made it a valuable tool in integrated pest management (IPM) programs.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

The primary biochemical function of this compound is the inhibition of oxidative phosphorylation, the metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP).[1][4] By targeting ATP synthase, the terminal enzyme complex in this pathway, this compound effectively halts the production of the cell's main energy currency.[4] This leads to a catastrophic energy deficit within the organism's cells, paralyzing its cardiovascular and respiratory systems.[4]

The process begins with the electron transport chain (ETC) on the inner mitochondrial membrane, which pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy of this electrochemical gradient, allowing protons to flow back into the matrix through its channel. This proton flow drives a mechanical rotation within the enzyme, catalyzing the phosphorylation of ADP to ATP. This compound disrupts this tightly coupled process by physically obstructing the proton channel.

Molecular Target: The F0 Subunit of ATP Synthase

The F1Fo-ATP synthase is a multi-subunit molecular motor composed of two main domains: the F1 domain, which extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the Fo domain, which is embedded in the inner mitochondrial membrane and functions as the proton channel.[5][6]

Research on organotin compounds, including the closely related tributyltin (TBT), indicates that the specific target is the Fo domain.[7][8] More precisely, the binding site is located within the ion channel of subunit 'a'.[7][9] this compound, being highly hydrophobic, is believed to accumulate within the lipid bilayer of the inner mitochondrial membrane.[10] From there, it can access and bind to a site within the proton channel, sterically hindering the passage of protons.[10] This blockage prevents the rotation of the c-ring, a critical component of the Fo motor, thereby uncoupling the proton motive force from the catalytic activity of the F1 domain and halting ATP synthesis.[10][11]

Caption: Mechanism of ATP synthase inhibition by this compound.

Quantitative Data

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below.

| Property | Value | Citation |

| Physical State | White crystalline solid | [2][4] |

| Molecular Weight | 1053 g/mol | [2][4] |

| Melting Point | 138-145°C | [2][4] |

| Solubility | Insoluble in water (~5 x 10⁻⁶ g/L); slightly soluble in acetone (~6 g/L), benzene (~140 g/L), dichloromethane (~370 g/L) | [2] |

| Stability | Stable to sunlight; hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide | [2] |

Toxicological Data

The acute toxicity of this compound has been evaluated in several animal models.

| Species | Route | LD50 (mg/kg) | Citation |

| Rat | Oral | 2631 | [2] |

| Mouse | Oral | 1450 | [2] |

| Rabbit | Dermal | >2000 | [4] |

| Dog | Oral | >1500 | [2] |

Enzyme Inhibition Data

Specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's effect on ATP synthase are not specified in the surveyed literature. However, for the related organotin compound tributyltin chloride (TBT-Cl) , the apparent Ki for inhibition of ATP hydrolysis by Na+-translocating ATP synthase was determined to be 200 nM .[7][9] This value highlights the high potency of organotin compounds as ATP synthase inhibitors.

Biotransformation and Metabolism

Once ingested, this compound is metabolized into several derivatives. Studies involving 119Sn-labelled this compound in rats identified the major metabolites excreted in feces.[12]

-

Parent Compound : this compound (hexakis(2-methyl-2-phenylpropyl)distannoxane)

-

Major Metabolites in Rats :

-

Degradation Products in Plants/Soil :

A significant portion (86-96%) of the compound is excreted unchanged.[12]

Caption: Biotransformation pathways of this compound.

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on several key biochemical and analytical techniques.

Assessment of ATP Synthase Inhibition

The inhibitory effect on ATP synthase can be measured by assessing either its forward (synthesis) or reverse (hydrolysis) reaction.

-

ATP Hydrolysis (ATPase) Assay : A common method involves isolating the F1 subunit or using submitochondrial particles. The rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) is measured.[13]

-

Phosphate Detection : The amount of Pi released over time can be quantified spectrophotometrically using a colorimetric method (e.g., Fiske-Subbarow method).[14]

-

Coupled Enzyme Assay : The production of ADP can be coupled to other enzymatic reactions that result in the oxidation of NADH, which is monitored as a decrease in fluorescence or absorbance at 340 nm.[13]

-

Analysis of Mitochondrial Respiration

High-resolution respirometry is used to assess the impact of this compound on overall mitochondrial function in isolated mitochondria or intact cells.

-

Oxygen Consumption Rate (OCR) : An oxygen electrode or sensor is used to measure the rate at which oxygen is consumed by the electron transport chain.[15] The protocol typically involves measuring a basal OCR, followed by the sequential addition of various substrates and inhibitors (e.g., ADP, oligomycin, FCCP) to probe different states of respiration.[16] this compound would be expected to decrease ADP-stimulated (State 3) respiration without affecting the basal (State 4) rate, similar to the known ATP synthase inhibitor oligomycin.

Metabolism Studies

The biotransformation of this compound is typically studied using radiolabeled compounds.

-

Radiolabeling and Tracing : this compound containing a tin isotope (e.g., 119Sn) is administered to test animals.[2]

-

Sample Collection and Extraction : Feces and urine are collected, and tissues are harvested at various time points. Metabolites are extracted using organic solvents.[2][12]

-

Chromatographic Separation : Techniques like Thin-Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC) are used to separate the parent compound from its metabolites.[2][12]

-

Identification : Metabolites are identified by comparing their chromatographic behavior to that of known reference standards.[12]

Caption: General experimental workflow for assessing ATP synthase inhibition.

Conclusion

The mechanism of action for this compound is a clear and specific process centered on the inhibition of mitochondrial F1Fo-ATP synthase. By targeting the proton channel of the Fo subunit, it effectively decouples the proton motive force from ATP synthesis, leading to cellular energy failure. This targeted action makes it an effective acaricide and provides a distinct advantage in resistance management strategies. The methodologies outlined herein form the basis for understanding and quantifying the potent bioenergetic disruption caused by this organotin compound.

References

- 1. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]

- 2. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. irac-online.org [irac-online.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP Synthase: Subunit-Subunit Interactions in the Stator Stalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ion channel of F-ATP synthase is the target of toxic organotin compounds. [folia.unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 13. An inhibitor of the F1 subunit of ATP synthase (IF1) modulates the activity of angiostatin on the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.plos.org [journals.plos.org]

Fenbutatin Oxide: A Comprehensive Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide is an organotin miticide used to control a wide range of phytophagous mites.[1][2][3] Its efficacy as a pesticide is rooted in its unique chemical structure and physical characteristics. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and degradation pathways to support research and development activities.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | bis[tris(2-methyl-2-phenylpropyl)tin] oxide | [3][4] |

| CAS Number | 13356-08-6 | [4] |

| Molecular Formula | C₆₀H₇₈OSn₂ | [4] |

| Molecular Weight | 1052.68 g/mol | [4] |

| Appearance | White crystalline solid with a mild odor. | [5] |

| Melting Point | 138-145 °C | [5][6] |

| Boiling Point | 235-240 °C at 0.05 mm Hg | |

| Density | 0.42 g/cm³ | |

| Vapor Pressure | 1.8 x 10⁻¹¹ mm Hg at 25 °C | |

| Water Solubility | Insoluble (~5 x 10⁻⁶ g/L at 23 °C) | [5] |

| Solubility in Organic Solvents (at 23 °C) | Acetone: ~6 g/LBenzene: ~140 g/LDichloromethane: ~370 g/L | [5] |

| Partition Coefficient (log Kow) | 5.2 |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC). Below are detailed methodologies for key experiments.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary method.[6][7][8]

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate.

-

Observation: The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.

Boiling Point Determination (OECD 103)

Due to its high boiling point and potential for decomposition, the boiling point of this compound is determined under reduced pressure.[9][10][11] The dynamic method is suitable for this purpose.

-

Apparatus: A dynamic boiling point apparatus, which measures the vapor-liquid equilibrium, is used.

-

Procedure: The pressure in the apparatus is reduced to a specific value (e.g., 0.05 mm Hg). The sample is heated, and the temperature at which boiling is observed is recorded.

-

Data Analysis: The boiling point at different pressures can be determined and extrapolated to standard atmospheric pressure if necessary, although for substances like this compound, the boiling point at reduced pressure is more relevant.

Density of Solids (OECD 109)

The density of this compound can be determined using a pycnometer.[12][13][14][15][16]

-

Apparatus: A gas pycnometer is used to measure the volume of the solid sample by detecting the pressure change of a known volume of an inert gas.

-

Procedure: A weighed sample of this compound is placed in the pycnometer. The volume is determined by measuring the displacement of the inert gas.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Water Solubility (OECD 105)

The flask method is suitable for determining the low water solubility of this compound.[2][17][18][19][20]

-

Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 23 °C) for a sufficient period to reach equilibrium.

-

Sample Analysis: After equilibrium is reached, the solution is filtered to remove undissolved solid. The concentration of this compound in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD 104)

Given the very low vapor pressure of this compound, a gas saturation method is appropriate.[1][21][22][23][24]

-

Apparatus: A stream of an inert gas is passed through a sample of this compound at a known flow rate and constant temperature.

-

Procedure: The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping it and quantifying it using a sensitive analytical technique (e.g., Gas Chromatography).

-

Calculation: The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Partition Coefficient (n-octanol/water) (OECD 117)

The n-octanol/water partition coefficient (Kow) is a key parameter for assessing the environmental fate of a substance. The HPLC method is a common and efficient way to determine this for compounds like this compound.[25][26][27][28][29]

-

Principle: The retention time of a substance on a reversed-phase HPLC column is correlated with its n-octanol/water partition coefficient.

-

Procedure: A series of reference compounds with known log Kow values are injected onto the HPLC column to create a calibration curve of retention time versus log Kow. This compound is then injected under the same conditions, and its retention time is measured.

-

Calculation: The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Analytical Methods for Residue Analysis

The determination of this compound residues in various matrices is crucial for regulatory purposes and food safety. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by HPLC-MS/MS analysis is a modern approach for determining this compound in diverse samples like soil, tobacco, rice, milk, and pork.[30][31][32] The sample is first extracted with an organic solvent, and the extract is then cleaned up using dispersive solid-phase extraction before instrumental analysis.[30][31][32]

For analysis by GC, this compound, due to its low volatility, requires derivatization.[33] The sample extract is reacted with a reagent like ethyl magnesium bromide to form a more volatile derivative that can be analyzed by GC, often with a flame photometric detector (FPD).[33]

Signaling Pathways and Workflows

Synthesis Workflow

The commercial synthesis of this compound is a multi-step process that involves the formation of an organotin compound followed by controlled hydrolysis and condensation.[3]

Caption: Commercial synthesis workflow of this compound.

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

This compound exerts its miticidal effect by inhibiting oxidative phosphorylation.[3] Specifically, it targets and inhibits mitochondrial ATP synthase (also known as Complex V) in the electron transport chain.[3][34] This disruption of ATP production leads to cellular energy depletion and ultimately, the death of the mite.

Caption: Mechanism of action of this compound via inhibition of ATP synthase.

Degradation Pathway

This compound can degrade in the environment through hydrolysis and photolysis. In the presence of water, it can slowly hydrolyze to tris(2-methyl-2-phenylpropyl)tin hydroxide.[5] Further degradation can lead to the cleavage of the tin-carbon bonds, forming dihydroxybis(2-methyl-2-phenylpropyl)stannane and eventually inorganic tin.[35]

Caption: Environmental degradation pathway of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 2. laboratuar.com [laboratuar.com]

- 3. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 6. laboratuar.com [laboratuar.com]

- 7. acri.gov.tw [acri.gov.tw]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. Test No. 103: Boiling Point | OECD [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Test No. 109: Density of Liquids and Solids | OECD [oecd.org]

- 15. acri.gov.tw [acri.gov.tw]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Phytosafe [phytosafe.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. lcslaboratory.com [lcslaboratory.com]

- 25. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 29. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 30. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

Synthesis Pathway of Fenbutatin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathway of Fenbutatin oxide, an organotin miticide. The document outlines the multi-step chemical synthesis, providing detailed experimental protocols, quantitative data, and visualizations of the reaction workflow.

Core Synthesis Overview

The commercial production of this compound, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a two-step process. The synthesis begins with the formation of a key intermediate, tris(2-methyl-2-phenylpropyl)tin chloride, through a Grignard reaction. This intermediate is subsequently converted to this compound via hydrolysis and dehydration.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Parameter | Tris(2-methyl-2-phenylpropyl)tin chloride | This compound |

| Molecular Formula | C₃₀H₃₉ClSn | C₆₀H₇₈OSn₂ |

| Molecular Weight | 557.79 g/mol | 1052.68 g/mol [1] |

| Appearance | White crystalline solid | Fine white powder[2] |

| Melting Point | Not explicitly found | ~145°C[1] |

| Purity | Not explicitly found | ≥ 97% w/w |

Experimental Protocols

Step 1: Synthesis of Tris(2-methyl-2-phenylpropyl)tin chloride via Grignard Reaction

This procedure describes the synthesis of the organotin halide intermediate.

Materials:

-

2-methyl-2-phenylpropyl chloride (Neophyl chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous toluene

-

Hydrochloric acid (aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small amount of 2-methyl-2-phenylpropyl chloride is added to initiate the reaction. Once initiated, the remaining 2-methyl-2-phenylpropyl chloride, dissolved in anhydrous diethyl ether, is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (2-methyl-2-phenylpropylmagnesium chloride).

-

Reaction with Tin(IV) chloride: The Grignard solution is cooled in an ice bath. A solution of tin(IV) chloride in anhydrous toluene is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 30°C.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tris(2-methyl-2-phenylpropyl)tin chloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white crystalline solid.

Step 2: Synthesis of this compound

This procedure details the conversion of the organotin chloride intermediate to the final product.[2]

Materials:

-

Tris(2-methyl-2-phenylpropyl)tin chloride

-

Toluene

-

Sodium hydroxide (aqueous solution)

-

Dehydrating agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrolysis: Tris(2-methyl-2-phenylpropyl)tin chloride is dissolved in toluene. An aqueous solution of sodium hydroxide is added, and the mixture is stirred vigorously to facilitate the hydrolysis of the tin-chloride bond to a tin-hydroxide.

-

Dehydration: The resulting mixture, containing the wet tris(2-methyl-2-phenylpropyl)tin hydroxide, is heated. A dehydrating agent is added to facilitate the condensation of two molecules of the tin hydroxide to form the distannoxane (tin-oxygen-tin) bridge of this compound.[2] The reaction mixture is heated and stirred to ensure complete condensation.[2] Water is removed from the reaction mixture, potentially through azeotropic distillation with toluene.

-

Purification: After the reaction is complete, the mixture is filtered to remove any inorganic salts.[2] The solvent is then evaporated under reduced pressure to yield crude this compound.[2] The product can be further purified by recrystallization from a suitable solvent to obtain a fine white powder.[2]

Mandatory Visualizations

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Fenbutatin Oxide: Structural Formula, Properties, and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutatin oxide is a selective, non-systemic organotin acaricide with contact and stomach action.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and toxicological properties, and the absence of isomeric forms. Detailed analytical methodologies for its detection and a summary of its manufacturing process are presented. Furthermore, this guide elucidates its mechanism of action as a potent inhibitor of mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy metabolism.

Chemical Identity and Structural Formula

This compound, with the IUPAC name bis[tris(2-methyl-2-phenylpropyl)tin] oxide and CAS Registry Number 13356-08-6, is a complex organotin compound.[2] Its molecular formula is C₆₀H₇₈OSn₂[3], and it has a molecular weight of 1052.68 g/mol .[3]

The structural formula of this compound is characterized by two tin atoms linked by an oxygen atom, with each tin atom bonded to three neophyl (2-methyl-2-phenylpropyl) groups.

Structural Formula:

The molecule is achiral and, due to its symmetrical nature and the absence of stereocenters, does not exhibit isomerism.

Physicochemical Properties

This compound is a white crystalline solid with a mild odor.[4] It has low solubility in water but is soluble in several organic solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Melting Point | 138-139 °C | [4][5] |

| Boiling Point | 235-240 °C at 0.05 mmHg | [4] |

| Vapor Pressure | 1.8 x 10⁻¹¹ mmHg at 25 °C | [4] |

| Water Solubility | Insoluble (<5 mg/L) | [5] |

| Solubility in Organic Solvents (at 23 °C) | Acetone: ~6 g/L | [5] |

| Benzene: ~140 g/L | [5] | |

| Dichloromethane: ~370 g/L | [5] | |

| LogP (Octanol-Water Partition Coefficient) | 5.2 | [4] |

Toxicological Profile

This compound exhibits low acute oral toxicity but can be fatal if inhaled.[1] It is a severe eye irritant and a mild skin irritant.[6] A summary of its acute toxicity data is provided in Table 2.

| Species | Route | LD₅₀/LC₅₀ | Reference |

| Rat (male) | Oral | 4400 mg/kg | [7] |

| Rat | Oral | 2631 mg/kg | |

| Mouse | Oral | 1450 mg/kg | |

| Rabbit | Dermal | >2000 mg/kg | [6] |

| Rat | Inhalation (4h) | 0.072 mg/L | [7] |

The Acceptable Daily Intake (ADI) for humans has been established at 0.03 mg/kg body weight.

Experimental Protocols

Synthesis

The commercial synthesis of this compound is a multi-step process. While detailed proprietary protocols are not publicly available, a general outline can be derived from patent literature. The process typically involves the Grignard reaction of neophyl chloride with tin tetrachloride to form tris(neophyl)tin chloride. This intermediate is then hydrolyzed to tris(neophyl)tin hydroxide, which is subsequently dehydrated to yield this compound. A preparation method described in a patent involves mixing an organic solvent with a wet product of this compound, followed by distillation and dehydration.

Analytical Methods for Residue Analysis

Accurate quantification of this compound residues in environmental and biological matrices is crucial for regulatory and safety assessments. Several analytical methods have been developed and validated for this purpose.

4.2.1. Gas Chromatography (GC)

Due to its low volatility, this compound requires derivatization prior to GC analysis. A common method involves extraction with an organic solvent, followed by derivatization with a Grignard reagent, such as ethylmagnesium bromide, to form a more volatile tetra-alkyltin compound. Detection is typically achieved using a flame photometric detector (FPD) with a tin-selective filter or mass spectrometry (MS).

4.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A more direct and highly sensitive method for the determination of this compound is HPLC-MS/MS. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been developed for its extraction from various food and soil samples.[8]

-

Extraction: Samples are extracted with acetonitrile containing 1% formic acid.

-

Cleanup: The extract is purified by dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA) to remove matrix interferences.

-

Analysis: The purified extract is analyzed by HPLC-MS/MS in the multiple reaction monitoring (MRM) mode.

Method validation studies have demonstrated good linearity, with coefficients of determination (R²) greater than 0.99 over the concentration range of 0.005–1 mg/kg.[8] Recoveries typically range from 79% to 97%, with relative standard deviations (RSDs) below 11%.[8] The limit of quantification (LOQ) for this method is as low as 0.007 mg/kg.[8]

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of oxidative phosphorylation through its interaction with mitochondrial F1F0-ATP synthase.[1] This enzyme complex is essential for the production of ATP, the main energy currency of the cell.

Organotin compounds, including this compound, are known to target the F0 subunit of the ATP synthase complex.[4][5] The F0 subunit forms a proton channel through the inner mitochondrial membrane. The flow of protons through this channel drives the rotation of the F1 subunit, which in turn catalyzes the synthesis of ATP from ADP and inorganic phosphate.

This compound is believed to physically block this proton channel, thereby preventing the proton motive force from driving ATP synthesis. This disruption of cellular energy production ultimately leads to the death of the target organism.

The following diagram illustrates the proposed mechanism of action of this compound on mitochondrial F1F0-ATP synthase.

References

- 1. fao.org [fao.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Fenbutatin Oxide on Mites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbutatin oxide is a non-systemic organotin acaricide with a long history of use in controlling a wide range of phytophagous mites.[1][2] Its efficacy stems from a highly specific mode of action, targeting the fundamental process of cellular energy production in mites. This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms by which this compound exerts its acaricidal effects. It includes a summary of quantitative efficacy data, detailed experimental protocols for assessing its impact, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

The primary mode of action of this compound is the inhibition of mitochondrial ATP synthase (also known as Complex V) in mites.[1][3] This enzyme is a critical component of the oxidative phosphorylation pathway, responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

This compound acts as a potent, non-systemic acaricide with both contact and stomach action.[1] By disrupting ATP production, it effectively halts cellular respiration, leading to a catastrophic energy deficit within the mite's cells and ultimately causing death.[2] This process, while highly effective, is slow-acting, with mortality typically observed over several days.[3]

The specific binding site of organotin compounds like this compound is believed to be the F₀ subunit of the ATP synthase, which forms the proton channel.[4] By interacting with this subunit, this compound blocks the flow of protons across the inner mitochondrial membrane, thereby inhibiting the rotational catalysis required for ATP synthesis.[4]

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous studies, primarily through the determination of the median lethal concentration (LC₅₀) – the concentration required to kill 50% of a test population. These values can vary significantly depending on the mite species, the specific population's resistance profile, and the bioassay methodology employed.

Table 1: Comparative LC₅₀ Values of this compound Against Tetranychus urticae

| Mite Strain/Population | Bioassay Method | LC₅₀ (mg a.i./L) | Resistance Ratio (RR)¹ | Reference |

| Susceptible (S) | Leaf Dip | 0.174 | - | [5] |

| Resistant (R) | Leaf Dip | >100 | >575 | [5] |

| Field Population (California) | Not Specified | >478-fold difference between least and most susceptible | Not Applicable | [1] |

| Field Population (Western Australia) | Discriminating-Dose | Resistance detected (up to 464-fold at LC₉₅) | Not Applicable | [6] |

¹ Resistance Ratio (RR) is calculated as the LC₅₀ of the resistant strain divided by the LC₅₀ of the susceptible strain.

Experimental Protocols

Protocol for Mite Bioassay: Leaf-Dip Method

This protocol is a standard method for determining the contact toxicity of an acaricide to adult mites.

Materials:

-

Bean plants (or other suitable host plant for the target mite species)

-

Colony of adult female mites (e.g., Tetranychus urticae)

-

This compound formulation

-

Distilled water

-

Surfactant (e.g., Triton X-100)

-

Petri dishes (9 cm diameter)

-

Agar (1.5-2.0%)

-

Fine camel hair brush

-

Micropipettes

-

Beakers

-

Stereomicroscope

Procedure:

-

Preparation of Test Arenas: Prepare a 1.5-2.0% agar solution and pour it into the bottom of the petri dishes to a depth of 3-5 mm. Allow the agar to solidify. This will provide moisture to the leaf discs and prevent the mites from escaping.

-

Preparation of Leaf Discs: Excise leaf discs (2-3 cm in diameter) from untreated host plant leaves. Place one leaf disc, abaxial side up, onto the solidified agar in each petri dish.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A series of at least five serial dilutions should be prepared from the stock solution to create a range of concentrations. A small amount of surfactant (e.g., 0.01%) should be added to all solutions to ensure even spreading on the leaf surface. A control solution containing only distilled water and surfactant should also be prepared.

-

Treatment of Leaf Discs: Using forceps, dip each leaf disc into the respective test solution for 10 seconds with gentle agitation.[7] Place the treated leaf discs back onto the agar in the petri dishes and allow them to air dry for approximately one hour.

-

Infestation with Mites: Using a fine camel hair brush, transfer 15-20 adult female mites onto each treated leaf disc.

-

Incubation: Place the petri dishes in a controlled environment chamber at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

-

Mortality Assessment: After 48-72 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence limits using probit analysis.

Protocol for Mitochondrial ATP Synthase Activity Assay

This protocol describes a method to measure the effect of this compound on ATP synthase activity in isolated mite mitochondria. The assay measures the reverse reaction of ATP synthase (ATP hydrolysis), which is coupled to the oxidation of NADH.

Materials:

-

Adult mites

-

Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl, pH 7.2)[8]

-

Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris, pH 8.25)[8]

-

ATP, NADH, phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH)

-

This compound

-

Oligomycin (a known ATP synthase inhibitor, for positive control)

-

Dounce homogenizer

-

Centrifuge (refrigerated)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Mitochondria Isolation: a. Homogenize a known mass of mites in ice-cold homogenization buffer using a Dounce homogenizer. b. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris. c. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria. d. Resuspend the mitochondrial pellet in a small volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Preparation: a. Prepare an assay medium in the assay buffer containing NADH, PEP, PK, and LDH.[8] b. Prepare different concentrations of this compound to be tested.

-

Activity Measurement: a. Add the assay medium to a spectrophotometer cuvette and warm to 37°C. b. Add the isolated mitochondria to the cuvette and mix. c. Initiate the reaction by adding a known concentration of ATP. d. The hydrolysis of ATP to ADP by ATP synthase will drive the conversion of PEP to pyruvate by PK. LDH will then reduce pyruvate to lactate, oxidizing NADH to NAD⁺. e. Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[9]

-

Inhibition Analysis: a. To test the effect of this compound, pre-incubate the isolated mitochondria with various concentrations of the inhibitor for a set period before adding ATP. b. Measure the rate of NADH oxidation in the presence of the inhibitor. c. Compare the inhibited rates to the uninhibited control to determine the extent of ATP synthase inhibition. Use oligomycin as a positive control for inhibition.

-

Data Analysis: Calculate the specific activity of ATP synthase (e.g., in nmol NADH oxidized/min/mg protein) and determine the IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Visualizations

Signaling Pathway: Oxidative Phosphorylation and Inhibition by this compound

Caption: Inhibition of mitochondrial ATP synthase by this compound.

Experimental Workflow: Leaf-Dip Bioassay

Caption: Workflow for a standard leaf-dip bioassay.

Resistance to this compound

The development of resistance to this compound in mite populations is a significant concern and has been documented in various regions.[1][6] Resistance levels can be extremely high, rendering the acaricide ineffective. The mechanism of resistance is not fully elucidated but is thought to involve target-site insensitivity, potentially through mutations in the ATP synthase enzyme that reduce the binding affinity of this compound. Due to the risk of resistance, it is crucial to incorporate this compound into integrated pest management (IPM) programs that involve rotation with acaricides having different modes of action.

Conclusion

This compound remains an effective acaricide due to its specific and vital target: mitochondrial ATP synthase. Its mode of action, centered on the disruption of cellular energy production, provides a clear biochemical basis for its toxicity to mites. Understanding this mechanism, along with standardized protocols for efficacy testing and an awareness of resistance potential, is essential for its responsible and effective use in crop protection. The data and protocols presented in this guide offer a technical foundation for researchers and professionals working to understand and manage mite populations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound's Role in Integrated Pest Management - HEBEN [hb-p.com]

- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]

- 4. The ion channel of F-ATP synthase is the target of toxic organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Evaluation of three pesticides against phytophagous mites and their impact on phytoseiid predators in an eggplant open-field | Barbar, Ziad | Acarologia [www1.montpellier.inrae.fr]

- 7. projects.au.dk [projects.au.dk]

- 8. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 9. Selective ATP hydrolysis inhibition in F1Fo ATP synthase enhances radiosensitivity in non-small-cell lung cancer cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

Fenbutatin Oxide: A Technical Guide to Metabolism and Biotransformation in Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide, an organotin compound, has been utilized as a non-systemic acaricide with contact and stomach action for the control of a wide range of phytophagous mites.[1][2] Its efficacy in agricultural applications necessitates a thorough understanding of its metabolic fate in animal systems to assess potential risks to non-target organisms, including mammals, and to establish safe residue limits in food products. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. The primary mechanism of action is suspected to be the inhibition of mitochondrial ATP synthase, thereby disrupting oxidative phosphorylation.[2][3]

Absorption, Distribution, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that this compound is poorly absorbed from the gastrointestinal tract following oral administration.[4][5] The vast majority of the administered dose is excreted rapidly, predominantly in the feces as the unchanged parent compound.

In a study with ¹¹⁹Sn-labelled this compound fed to rats, 80-90% of the administered radioactivity was excreted in the feces following multiple doses.[4][6] Urinary excretion was minimal, accounting for less than 1% of the administered dose.[4] The gastrointestinal tract contained diminishing percentages of the administered tin-119 over time, with approximately 30%, 15%, and 5% remaining after 1, 3, and 6 days of dosing, respectively.[4]

Pharmacokinetic studies in Crl:CD BR rats using ¹¹⁹ᵐSn-labelled this compound further confirmed these findings across different dosing regimens. Excretion was almost complete within 72 hours.[4] While absorption is low, detectable residues were found in various tissues, with the highest concentrations typically observed in the liver, kidneys, and fat.[4][6] Notably, no detectable levels of ¹¹⁹Sn were found in brain or bone tissue.[4][6]

Table 1: Excretion of this compound in Rats (5-7 Days Post-Administration)

| Route | Dose Regimen | Percentage of Administered Dose | Animal Model | Reference |

| Feces | Single Low Dose (10 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |

| Feces | Single High Dose (500 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |

| Feces | Repeated Low Dose (10 mg/kg bw) | 83-100% | Crl:CD BR Rats | [4] |

| Urine | All Dose Regimens | < 1% | Crl:CD BR Rats | [4] |

Table 2: Tissue Distribution of ¹¹⁹Sn Residues in Rats Following Oral Administration of this compound

| Tissue | Concentration Range (mg/kg) | Animal Model | Reference |

| Liver | 0.015 - 0.09 | Rats | [4][6] |

| Kidneys | 0.015 - 0.055 | Rats | [4][6] |

| Fat | < 0.01 - 0.065 | Rats | [4][6] |

| Brain | Not Detected | Rats | [4][6] |

| Bone | Not Detected | Rats | [4][6] |

Biotransformation and Metabolic Pathways

Despite its poor absorption, a fraction of this compound undergoes biotransformation in animals. The majority of the ingested compound, however, is excreted unchanged in the feces.[4] Metabolic studies in rats have identified two primary metabolites resulting from the cleavage and subsequent hydroxylation of the parent molecule.

The major metabolites identified in the feces of rats are:

-

1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200) , which has also been referred to as dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane.[3][4][6]

The metabolic process involves the hydrolysis of one of the tin-carbon bonds, followed by oxidation. While the specific enzymatic pathways have not been fully elucidated in the available literature, such oxidative reactions in xenobiotics are typically mediated by the cytochrome P450 (CYP) enzyme system.[7][8]

Caption: Metabolic pathway of this compound in rats.

Experimental Protocols

The characterization of this compound's metabolic fate has been accomplished through various in vivo studies, primarily in rats. Below are summaries of typical experimental methodologies employed.

In Vivo Metabolism and Excretion Study (Rat Model)

-

Test System: Crl:CD BR rats are a commonly used strain.[4] Studies often include both male and female animals to assess for sex-specific differences.

-

Test Substance: this compound, often radiolabeled with a tin isotope such as ¹¹⁹Sn or ¹¹⁹ᵐSn, to facilitate tracing and quantification in biological matrices.[4][6]

-

Dosing Regimens:

-

Single Low Dose: A single oral gavage dose, for example, at 10 mg/kg body weight, to assess pharmacokinetics under non-saturating conditions.[4]

-

Single High Dose: A single oral gavage dose, for example, at 500 mg/kg body weight, to investigate potential saturation of metabolic or excretory pathways.[4]

-

Repeated Dosing: Daily administration of unlabeled this compound for a period (e.g., 14 days) followed by a single dose of the radiolabeled compound to evaluate potential for bioaccumulation or enzyme induction.[4]

-

-

Sample Collection:

-

Analytical Methods:

-

Quantification: Total radioactivity in samples (urine, feces, tissues) is determined using techniques like liquid scintillation counting.

-

Metabolite Profiling: Fecal extracts are analyzed to separate and identify metabolites. A common technique cited in early studies is Thin-Layer Chromatography (TLC), where the migration of radioactive spots is compared to that of reference standards for the parent compound and known metabolites.[4]

-

Modern Methods: While not detailed in the metabolism-specific search results, modern analytical methods for this compound residue detection include Gas Chromatography (GC) with Flame Photometric Detection (FPD) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11] These highly sensitive and specific techniques are crucial for routine monitoring and could be adapted for advanced metabolite identification.

-

Caption: A typical workflow for a this compound metabolism study.

Conclusion

The metabolism of this compound in animals is characterized by very low oral absorption and rapid fecal excretion. The vast majority of the administered dose is eliminated unchanged. A small fraction of the compound undergoes biotransformation, primarily through hydrolysis and oxidation, to form two main metabolites: β,β-dimethylphenethylstannoic acid (SD 33608) and 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200). Tissue residues are generally low and do not indicate significant bioaccumulation in key organs like the brain or bone. This metabolic profile, dominated by poor absorption and limited biotransformation, is a critical factor in the overall toxicological assessment of this compound.

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 844. This compound (Pesticide residues in food: 1992 evaluations Part II Toxicology) [inchem.org]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance [mdpi.com]

- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Determination of this compound residue in orange products by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Trace Analysis of this compound in Soil and Plant- and Animal-Derived Foods Using Modified QuEChERS Coupled with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC and common names for fenbutatin oxide

An In-Depth Technical Guide to Fenbutatin Oxide: IUPAC Nomenclature, Chemical Properties, and Mode of Action

Introduction

This compound is a selective, non-systemic organotin acaricide used to control a wide range of phytophagous mites.[1][2] It acts through contact and stomach action, providing long residual control of all motile stages of mites on various fruit, field, and ornamental crops.[3][4][5] This technical guide provides a comprehensive overview of its nomenclature, chemical and physical properties, mode of action, and analytical methodologies for researchers, scientists, and drug development professionals.

Nomenclature

The nomenclature for this compound is established by several organizations, including the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

| Nomenclature Type | Name | Source |

| IUPAC Name | bis[tris(2-methyl-2-phenylpropyl)tin] oxide | [4][6][7] |

| Common Name | This compound | [4][6][7] |

| Chemical Abstracts Name | hexakis(2-methyl-2-phenylpropyl)distannoxane | [4][6][8] |

| American Chemical Society Name | hexakis(ß,ß-dimethylphenethyl)distannoxane | [6] |

| Trade Names | Vendex, Torque, Neostanox, Osadan, Bendex | [3][4][8][9] |

| CAS Registry Number | 13356-08-6 | [3][7][8] |

| EPA Shaughnessy Number | 104601 | [3] |

| EC Number | 236-407-7 | [2] |

| CIPAC Number | 359 | [2][7] |

Chemical and Physical Properties

Technical this compound is a white crystalline solid.[1][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆₀H₇₈OSn₂ | [2][3][7] |

| Molecular Weight | 1052.68 g/mol | [8] |

| Physical State | White crystalline solid or powder | [1][3][6] |

| Melting Point | 138-145 °C | [3][6][8] |

| Water Solubility | Insoluble (~5 x 10⁻⁶ g/L at 23°C) | [6][8] |

| Organic Solvent Solubility (at 23°C) | Acetone: ~6 g/LBenzene: 140 g/LDichloromethane: 370 g/LMethylene chloride: 380 g/LXylene: 53 g/L | [6][8] |

| Stability | Stable to sunlight. Hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide, which can be reconverted to the parent compound.[6][9] | [6][9] |

Mode of Action

This compound's primary mode of action is the inhibition of oxidative phosphorylation by targeting mitochondrial ATP synthase.[2][3] This disruption of cellular respiration leads to a rapid cessation of feeding and paralysis of the cardiovascular and respiratory systems in the target mites.[3][10]

Caption: Mode of action of this compound.

Experimental Protocols

Synthesis

The commercial production of this compound is a multi-step process. A general outline of the synthesis is as follows:

-

Reaction Setup: Tris(2-methyl-2-phenylpropyl)tin is reacted in an anhydrous organic solvent, such as toluene, to prevent hydrolysis.[2]

-

Dehydration: A dehydrating agent is introduced to facilitate the formation of the distannoxane bridge, which is a key structural feature of this compound.[2]

-

Oxidation and Condensation: The reaction mixture is heated and stirred to complete the oxidation and condensation steps.[2]

-

Purification: The final product is purified through filtration and solvent evaporation.[2]

A patented preparation method also describes the use of distillation and dehydration of a wet product of this compound with an organic solvent as a carrier, which can be achieved through spray heating or a membrane evaporator.[11]

Caption: General synthesis workflow for this compound.

Analytical Methods

-

Product Analysis: The content of this compound in technical products can be determined by potentiometric non-aqueous titrimetry.[4]

-

Residue Analysis: Residues in crops and other materials are typically determined by gas-liquid chromatography (GLC) with either an electron capture detector (ECD) or a flame photometric detector (FPD) after conversion to a suitable derivative.[4]

Toxicological Summary

| Endpoint | Value | Species | Source(s) |

| Acute Oral LD₅₀ | 2631 mg/kg | Rat | [4] |

| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [3][4] |

| Primary Eye Irritation | Severe irritant | Rabbit | [3] |

| Primary Skin Irritation | Mild irritant | Rabbit | [3] |

| Dermal Sensitization | Not a sensitizer | Guinea pig | [3] |

| ADI (JMPR) | 0.03 mg/kg b.w. (1992) | - | [4] |

Conclusion

This compound is a well-characterized organotin acaricide with a specific mode of action targeting mitochondrial ATP synthase. Its chemical properties and toxicological profile have been extensively studied. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of pesticide science and drug development.

References

- 1. This compound | 13356-08-6 [chemicalbook.com]

- 2. This compound (Ref: ENT 27738) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. chinese-pesticide.com [chinese-pesticide.com]

- 5. This compound 95% TC Pesticide & Insecticides - Fenbutatin, this compound 95% TC | Made-in-China.com [m.made-in-china.com]

- 6. 406. This compound (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. This compound [drugfuture.com]

- 9. This compound | C60H78OSn2 | CID 16683004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. protectingbees.njaes.rutgers.edu [protectingbees.njaes.rutgers.edu]

- 11. CN104413046A - Preparation method of this compound - Google Patents [patents.google.com]

Technical Guide: Solubility of Fenbutatin Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fenbutatin oxide in various organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this organotin acaricide.

Introduction

This compound, a non-systemic acaricide, is characterized by its low aqueous solubility and notable solubility in several organic solvents.[1] Understanding its solubility profile is critical for various applications, including formulation development, analytical method design, and environmental fate assessment. This document consolidates available quantitative solubility data, outlines relevant experimental methodologies, and provides a logical workflow for solubility determination.

Quantitative Solubility Data

The solubility of this compound in select organic solvents has been reported at 23°C. This data is crucial for selecting appropriate solvents for stock solutions, extractions, and formulations.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Dichloromethane | 23 | 380 | [2][3][4] |

| Benzene | 23 | 140 | [2][3][4] |

| Acetone | 23 | 6 | [2][3][4] |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in organic solvents is not extensively documented in publicly available literature, a standard methodology can be derived from established principles for solubility testing of chemical substances, such as those outlined in OECD guidelines. The following protocol describes a general approach based on the "shake-flask" method, which is suitable for substances with solubility above 10⁻² g/L.

3.1 Principle

An excess amount of this compound is equilibrated with a specific organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.

3.2 Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with a Flame Photometric Detector (GC-FPD)

3.3 Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 23°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle. Centrifuge the samples at a controlled temperature to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter compatible with the organic solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-MS/MS or GC-FPD, to determine the concentration of this compound. A multi-point calibration curve should be prepared using analytical standards of this compound in the same solvent.

-